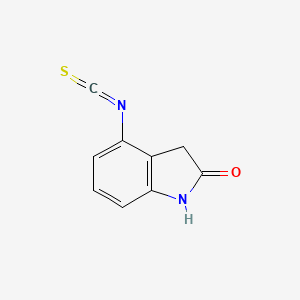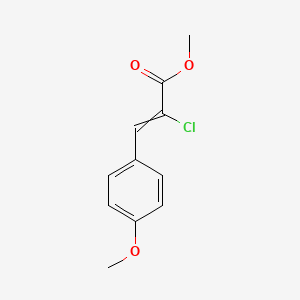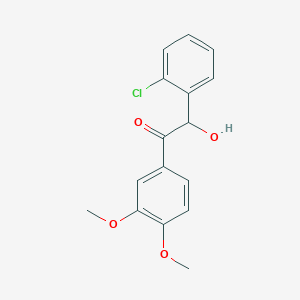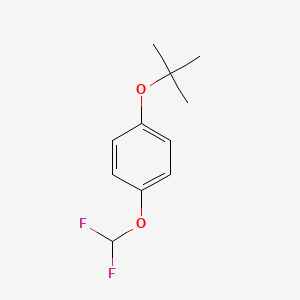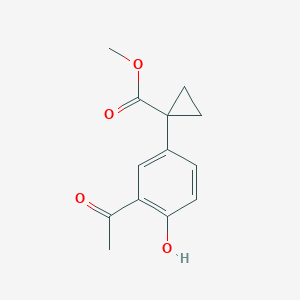
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is an organic compound characterized by its complex structure, which includes a three-membered cyclopropane ring, an aromatic hydroxyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Hydroxylation: The aromatic ring is hydroxylated using a suitable oxidizing agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-oxo-phenylcyclopropanecarboxylic methyl ester.
Reduction: Formation of 3-acetyl-4-hydroxy-phenylcyclopropanecarboxylic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic ethyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic propyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic butyl ester
Uniqueness
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse chemical transformations.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-8(14)10-7-9(3-4-11(10)15)13(5-6-13)12(16)17-2/h3-4,7,15H,5-6H2,1-2H3 |
InChI 键 |
MMNBDPAGMBEYIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
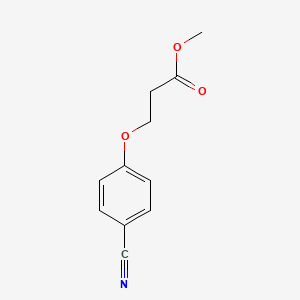
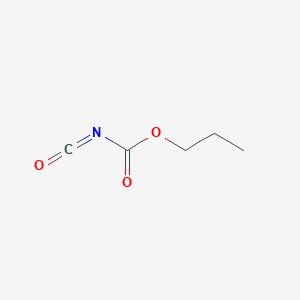
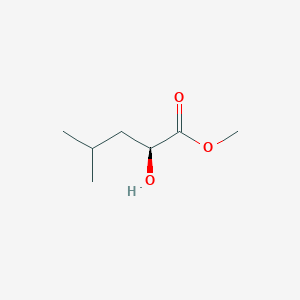

![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)
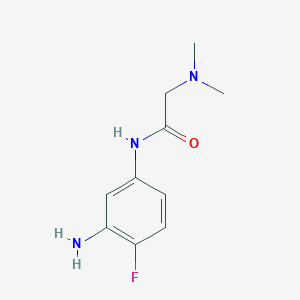

![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
![1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8463795.png)
![Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-](/img/structure/B8463798.png)
